4-氯-N-[5-(4-甲磺基苯基)-1,3,4-噁二唑-2-基]苯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves combining thiazole and sulfonamide groups. Specifically, it is derived from N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide . The synthetic route may include Friedel-Craft acylation or other methods .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide consists of a benzene ring with a chloro substituent, an oxadiazole ring, and a sulfonamide group. The 3D structure can be visualized using molecular modeling tools .
Chemical Reactions Analysis
This compound exhibits antibacterial activity. When complexed with the cell-penetrating peptide octaarginine, it displays potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity. The mode of action of the drug-peptide complex is distinct and not a simple sum of its components .
Physical And Chemical Properties Analysis
科学研究应用
晶体结构和生物活性
该化合物及其衍生物已被合成和表征,表现出显着的生物活性。例如,1,3,4-恶二唑-2-硫酮的衍生物对金黄色葡萄球菌表现出良好的抗菌活性,并具有很强的抗氧化活性。这些发现表明在开发抗菌剂和抗氧化剂方面具有潜在的应用 (Subbulakshmi N. Karanth 等人,2019)。
抗癌剂
包括与感兴趣的核心结构相关的吲达帕胺衍生物的合成,已在黑色素瘤细胞系中显示出促凋亡活性,表明作为抗癌剂的潜力。具体而言,一些化合物显示出对黑色素瘤癌细胞系 MDA-MB-435 生长的显着抑制作用,突出了其在肿瘤学中的治疗潜力 (Ö. Yılmaz 等人,2015)。
抗结核活性
已评估新的 N-酰胺衍生物的抗结核活性,对结核分枝杆菌表现出有希望的结果。一种衍生物特别显示出显着的最低抑菌浓度 (MIC),表明了新抗结核药物的潜在途径 (N. Nayak 等人,2016)。
RET 激酶抑制剂用于癌症治疗
新型 4-氯-苯甲酰胺衍生物已被评估为 RET 激酶抑制剂,这是癌症治疗的一个靶点。这些化合物显示出中等至高功效,表明它们作为先导化合物在开发新的癌症疗法中的潜力 (韩梅等人,2016)。
线虫杀灭活性
最近对含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-恶二唑衍生物的研究表明,对松材线虫具有良好的线虫杀灭活性。这表明在农业中控制线虫害虫的潜在应用 (刘丹等人,2022)。
作用机制
属性
IUPAC Name |
4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZRZXCPBXZVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。